Cas no 2920048-89-9 (3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boron-containing heterocyclic compound, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key structural features include a fluorinated pyrrolopyridine core and a tetramethyl dioxaborolane group, which enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. The fluorine substitution imparts electronic and steric effects, improving selectivity in bond-forming processes. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its stability and compatibility with diverse reaction conditions. Its well-defined boronate ester moiety ensures efficient handling and storage, making it a reliable reagent for constructing complex molecular architectures.
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine structure
2920048-89-9 structure
商品名:3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS番号:2920048-89-9
MF:C13H16BFN2O2
メガワット:262.089
CID:6800995
PubChem ID:133615278

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 2920048-89-9
    • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • PS-16919
    • 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-boronic acid pinacol ester
    • D79109
    • インチ: InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-16-11-10(8)9(15)7-17-11/h5-7H,1-4H3,(H,16,17)
    • InChIKey: KAYGZMQOEFLWHG-UHFFFAOYSA-N
    • ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)F

計算された属性

  • せいみつぶんしりょう: 262.1288861g/mol
  • どういたいしつりょう: 262.1288861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.1Ų

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D635435-1g
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
1g
$1300 2025-02-26
eNovation Chemicals LLC
D635435-1g
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
1g
$1300 2024-07-21
Aaron
AR02AHWH-100mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
100mg
$288.00 2025-02-18
eNovation Chemicals LLC
D635435-250mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
250mg
$520 2024-07-21
eNovation Chemicals LLC
D635435-100mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
100mg
$310 2025-02-26
eNovation Chemicals LLC
D635435-100mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
100mg
$310 2025-02-24
eNovation Chemicals LLC
D635435-500mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
500mg
$865 2025-02-24
eNovation Chemicals LLC
D635435-500mg
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
500mg
$865 2025-02-26
Aaron
AR02AHWH-1g
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
1g
$1199.00 2025-02-18
eNovation Chemicals LLC
D635435-5g
3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2920048-89-9 97%
5g
$3910 2024-07-21

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 関連文献

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Professional Introduction to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2920048-89-9)

Compound with the chemical name 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 2920048-89-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic molecules, specifically featuring a fused pyrrole-pyridine scaffold, which is widely recognized for its potential in drug discovery and development. The presence of a fluoro substituent and a tetramethyl-1,3,2-dioxaborolan-2-yl group enhances its utility in synthetic chemistry and biological applications.

The structural characteristics of this compound make it an attractive candidate for further exploration in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a privileged scaffold that has been extensively studied for its role in modulating various biological pathways. Recent studies have highlighted the importance of such scaffolds in the development of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders.

In particular, the fluoro substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring contributes to the compound's pharmacological properties by influencing its metabolic stability and binding affinity. Fluorinated aromatic compounds are well-documented for their ability to enhance drug bioavailability and improve interactions with biological targets. This feature makes 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine a promising candidate for further derivatization and optimization.

The tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 4-position of the pyrrole ring introduces a boronic acid moiety, which is highly valuable in cross-coupling reactions commonly employed in organic synthesis. This functional group facilitates the introduction of various substituents at different positions of the molecule through palladium-catalyzed reactions such as Suzuki-Miyaura coupling. Such synthetic versatility allows chemists to explore diverse structural modifications and fine-tune the pharmacological properties of the compound.

The application of this compound in drug discovery has been supported by recent advancements in synthetic methodologies and computational chemistry. The ability to efficiently synthesize complex heterocyclic structures like 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has enabled researchers to rapidly screen large libraries of compounds for biological activity. High-throughput screening techniques combined with molecular modeling have accelerated the identification of lead compounds with potential therapeutic value.

In addition to its synthetic utility, this compound has shown promise in preclinical studies as a modulator of key biological pathways. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can interact with targets such as kinases and G protein-coupled receptors (GPCRs). The presence of the fluoro substituent may enhance binding affinity and selectivity towards these targets, making it an attractive scaffold for developing novel therapeutics.

The boronic acid functionality also opens up possibilities for further chemical modifications through bioconjugation strategies. This approach allows for the attachment of biomolecules such as peptides or antibodies, enabling the development of targeted therapies that combine the advantages of small-molecule drugs with those of biologics. Such hybrid molecules have gained significant attention in recent years for their potential to overcome limitations associated with traditional drug formulations.

The synthesis and characterization of this compound have been facilitated by advancements in boron chemistry. The use of organoboron reagents like tetramethylborate derivatives has improved the efficiency and scalability of boronic acid preparation methods. These improvements have not only enhanced synthetic accessibility but also reduced costs associated with producing complex heterocyclic compounds.

The role of computational chemistry in understanding the structure-property relationships (SPR) of this compound cannot be overstated. Molecular modeling techniques have provided insights into how structural modifications influence biological activity. By predicting binding modes and interaction energies between the compound and its targets, researchers can design more effective derivatives with improved pharmacokinetic profiles.

The future prospects for this compound are promising as ongoing research continues to uncover new applications in drug discovery. The combination of its unique structural features with modern synthetic methodologies positions it as a valuable tool for developing next-generation therapeutics. As our understanding of biological pathways evolves further, compounds like 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine will likely play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd